6-Methylthioguanine-d3 is a deuterated analog of 6-methylthioguanine, which is a significant metabolite of 6-thioguanine, a drug used primarily in cancer chemotherapy. This compound plays a crucial role in the pharmacological and biochemical studies of thiopurines, particularly in understanding their metabolism and therapeutic effects. The classification of 6-methylthioguanine-d3 falls under the category of thiopurine analogs, which are purine derivatives that contain sulfur and are recognized for their antineoplastic properties.
The synthesis of 6-methylthioguanine-d3 typically involves the modification of existing guanine derivatives. One common method includes the use of deuterated methyl iodide in the presence of sulfur-containing reagents to introduce the methyl group at the sulfur atom. The synthesis process can be outlined as follows:
The synthesis yields 6-methylthioguanine-d3 with high purity, often confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy, which provide data on molecular weight and structural integrity.
The molecular formula for 6-methylthioguanine-d3 is . Its structure consists of a purine base with a sulfur atom and a methyl group attached to the nitrogen at position 6.
6-Methylthioguanine-d3 participates in various biochemical reactions typical of thiopurines:
The reactivity profile is influenced by the presence of the methyl group on sulfur, affecting its interaction with enzymes such as thiopurine S-methyltransferase, which mediates its metabolism.
The mechanism of action for 6-methylthioguanine-d3 involves its incorporation into nucleic acids, where it can miscode during DNA replication. This misincorporation can lead to mutations, particularly G→A transitions, which are significant in cancer development and treatment resistance.
Studies have shown that compounds like 6-methylthioguanine-d3 can lead to increased mutagenesis rates in bacterial models, indicating its potential impact on genetic stability when used as a therapeutic agent.
These properties are crucial for its handling in laboratory settings and for predicting its behavior in biological systems.
6-Methylthioguanine-d3 is primarily utilized in research to study the metabolism of thiopurines and their effects on DNA. It serves as a valuable tool in:
6-Methylthioguanine-d3 (C₆H₄D₃N₅S; MW: 184.24 g/mol) exemplifies the strategic application of deuterium labeling in quantitative mass spectrometry. This stable isotope-labeled analog incorporates three deuterium atoms at the methyl group (–SCD₃), creating a consistent 3 Da mass shift relative to its non-deuterated counterpart. This mass difference enables unambiguous discrimination via multiple reaction monitoring (MRM) transitions (e.g., m/z 161.1 → 110.1 for 6-MMP-d3 vs. m/z 158.0 → 110.0 for 6-MMP), eliminating chromatographic co-elution interference [2] [9]. The deuterium atoms enhance metabolic stability without altering chemical behavior, ensuring identical retention times and ionization efficiencies during LC-MS/MS analysis. This fidelity is critical for quantifying 6-methylmercaptopurine (6-MMP) nucleotides—a hepatotoxic thiopurine metabolite—in complex matrices like whole blood or erythrocytes [3] [6].
Table 1: Key Isotopic Properties of 6-Methylthioguanine-d3
Property | Specification | Analytical Impact |
---|---|---|
Label Type | Tri-deuterated methyl group (–SCD₃) | 3 Da mass shift vs. unlabeled analog |
Molecular Formula | C₆H₄D₃N₅S | Baseline separation in MRM channels |
MRM Transition (ESI+) | 161.1 → 110.1 | Avoids overlap with endogenous analytes (e.g., m/z 158.0 → 110.0 for 6-MMP) |
Stability | >95% purity; storage: –20°C | Minimizes degradation during long-term storage |
Co-elution | Retention time = 1.19 min [9] | Matches unlabeled analyte, ensuring identical matrix effects and ionization efficiency |
The integration of 6-Methylthioguanine-d3 as an internal standard (IS) has refined LC-MS/MS protocols for thiopurine metabolite monitoring. Sample preparation involves erythrocyte lysis with 70% perchloric acid, hydrolysis at 100°C (60 min), and derivatization to convert 6-methylmercaptopurine nucleotides (6-MMPN) to free bases. The deuterated IS compensates for variability in these steps, particularly during solid-phase extraction (SPE) cleanup, where recovery rates for 6-MMP range from 96.4–102.2% [4] [9]. Chromatographic separation employs reversed-phase columns (e.g., XBridge Shield RP18) with ammonium acetate/formic acid mobile phases, achieving resolution in ≤3 min. Key validation parameters demonstrate:
Table 2: Performance Metrics of LC-MS/MS Assays Using 6-Methylthioguanine-d3 as IS
Parameter | 6-MMPN Performance | Methodology |
---|---|---|
Linear Range | 0.5–100 μmol/L | Matrix-matched calibration in whole blood [9] |
LLOQ | 0.5 μmol/L (RBCs) | Signal-to-noise >10; CV <20% [4] |
Extraction Recovery | 96.4–102.2% | SPE or protein precipitation; IS-normalized [4] |
Run Time | ≤3 min/sample | Gradient: 2 mM ammonium acetate + 0.1% formic acid/acetonitrile [9] |
Total Imprecision | CV <3.0% | Automated RBC washing (UltraCW® II system) [3] |
6-Methylthioguanine-d3 outperforms non-isotopic and structural analog internal standards due to its physicochemical congruence with 6-MMP. In contrast to non-labeled analogs (e.g., 5-bromouracil), which exhibit divergent extraction efficiencies, the deuterated IS corrects for:
Table 3: Internal Standard Performance in Thiopurine Metabolite Assays
Internal Standard | Recovery (%) | Matrix Effect (%) | Precision (CV%) | Limitations |
---|---|---|---|---|
6-Methylthioguanine-d3 | 96.4–102.2 | 111.0–114.1 | <5.0 | Higher cost vs. non-isotopic analogs |
5-Bromouracil | 79.1–103.6 | Not reported | 4.19–5.78 | Differential extraction; no compensation for hydrolysis |
6-Thioguanine-¹³C₂¹⁵N | 71.0–75.0 | 67.7–70.0 | <10.0 | Optimized for TG, not MMP |
6-Thioguanine Riboside | >120* | Not studied | Variable | Overestimation due to structural mismatch |
*Values inflated due to incomplete hydrolysis [10].
Erythrocyte-based assays face matrix interference from hemoglobin, which suppresses 6-MMP ionization by 26–33% in ESI+ mode [3] [9]. 6-Methylthioguanine-d3 counteracts this by co-eluting with the analyte, normalizing signal fluctuations. Furthermore, metabolite stability varies with sample handling:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2